![molecular formula C22H23NO4 B5110704 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-naphthyloxy)acetamide](/img/structure/B5110704.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-naphthyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-naphthyloxy)acetamide, commonly known as "DMPEA-Nhyl," is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of 2-Phenylethylamine, a natural neurotransmitter that plays a vital role in the regulation of mood, attention, and cognition. DMPEA-Nhyl has been shown to possess several pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects.
Mecanismo De Acción
The exact mechanism of action of DMPEA-Nhyl is not fully understood, but it is believed to act by modulating the activity of neurotransmitters such as dopamine and serotonin. DMPEA-Nhyl has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its neuroprotective and cognitive-enhancing effects.
Biochemical and Physiological Effects:
DMPEA-Nhyl has been shown to possess several biochemical and physiological effects. In animal studies, DMPEA-Nhyl has been shown to reduce inflammation, oxidative stress, and cell death in the brain. Additionally, DMPEA-Nhyl has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of DMPEA-Nhyl is its relatively simple synthesis process, which makes it readily available for laboratory experiments. Additionally, DMPEA-Nhyl has been shown to possess several pharmacological properties that make it a promising candidate for the treatment of neurodegenerative diseases. However, one of the limitations of DMPEA-Nhyl is its lack of specificity, as it can interact with multiple neurotransmitter systems in the brain.
Direcciones Futuras
There are several future directions for research on DMPEA-Nhyl. One area of interest is in the development of more specific analogs of DMPEA-Nhyl that target specific neurotransmitter systems in the brain. Additionally, further research is needed to determine the optimal dosage and administration route for DMPEA-Nhyl in the treatment of neurodegenerative diseases. Finally, more studies are needed to investigate the long-term effects of DMPEA-Nhyl on brain function and health.
Conclusion:
In conclusion, DMPEA-Nhyl is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPEA-Nhyl has been shown to possess several pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. While further research is needed to fully understand the mechanism of action and optimal dosage of DMPEA-Nhyl, it represents a promising candidate for the treatment of neurodegenerative diseases.
Métodos De Síntesis
DMPEA-Nhyl can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxyphenylacetone with 2-bromoethylamine hydrobromide to form the intermediate 3,4-dimethoxyphenyl-2-bromoethyl ketone. This intermediate is then reacted with sodium hydride and 1-naphthol to yield DMPEA-Nhyl. The synthesis process is relatively straightforward and can be carried out using standard laboratory equipment.
Aplicaciones Científicas De Investigación
DMPEA-Nhyl has been the subject of several scientific studies, with researchers investigating its potential therapeutic applications. One of the most promising areas of research is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DMPEA-Nhyl has been shown to possess neuroprotective properties, protecting neurons from oxidative stress and reducing inflammation in the brain. Additionally, DMPEA-Nhyl has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-naphthalen-1-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-25-20-11-10-16(14-21(20)26-2)12-13-23-22(24)15-27-19-9-5-7-17-6-3-4-8-18(17)19/h3-11,14H,12-13,15H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENKRIRZRHOLFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)COC2=CC=CC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(naphthalen-1-yloxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

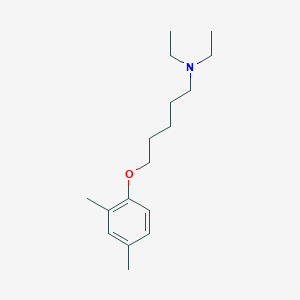
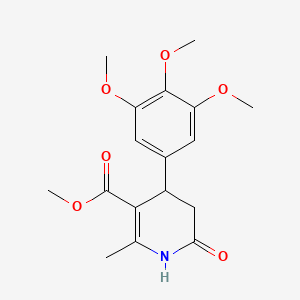
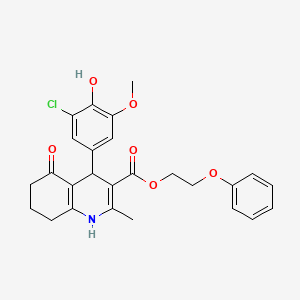
![1-{[1-(4-methylbenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B5110632.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B5110634.png)

![1-(3,4-dichlorophenyl)-2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol dihydrochloride](/img/structure/B5110650.png)
![N~1~-ethyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5110653.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(5-bromo-2-methoxyphenyl)acrylamide](/img/structure/B5110656.png)
![2-bromo-4-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B5110659.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5110661.png)
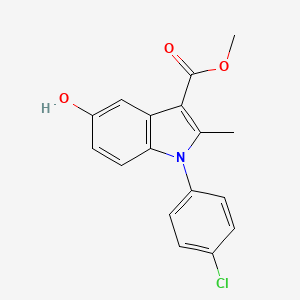
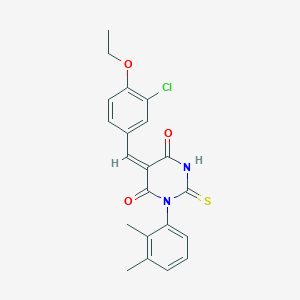
![2-chloro-N-[2,2,2-trichloro-1-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5110690.png)